molecular formula C20H34AuO9PS B1666135 Auranofin CAS No. 34031-32-8

Auranofin

カタログ番号: B1666135
CAS番号: 34031-32-8
分子量: 678.5 g/mol
InChIキー: AUJRCFUBUPVWSZ-XTZHGVARSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Auranofin is a form of gold that reduces some of the effects of the inflammatory process in the body . It is used to treat rheumatoid arthritis (RA) in adults . This compound is usually given only to people unable to use other RA medications, or when other treatments did not work or have stopped working .


Synthesis Analysis

This compound is a gold (I)-containing compound that was approved by the United States Food and Drug Administration in 1985 as a primary treatment against rheumatoid arthritis . The original gold compounds were highly toxic, until (2,3,4,6-tetra- O -acetyl-1-thio-β- d -glucopyranosato- S) (triethylphosphine) gold (I) was synthesized: it was termed this compound .


Molecular Structure Analysis

This compound is a gold (I)-containing compound . The linear coordination around the gold (I) center is completed by Cl-, Br-, I- or by the thioglucose tetraacetate ligand (SAtg) .


Chemical Reactions Analysis

This compound undergoes ligand exchange reactions in vivo to generate reactive metabolites . This compound’s thiol ligand binds with high affinity to thiol and selenol groups, forming irreversible reaction products .


Physical And Chemical Properties Analysis

This compound is a gold (I)-based pharmaceutical for the treatment of rheumatoid arthritis . It has a molecular weight of 678.48 and a molecular formula of C20H34AuO9PS .

科学的研究の応用

作用機序

Target of Action

Auranofin primarily targets the anti-oxidative system catalyzed by thioredoxin reductase (TrxR) . TrxR is an enzyme that protects the cell from oxidative stress and death in the cytoplasm and the mitochondria . It is over-expressed in many cancers as an adaptive mechanism for cancer cell proliferation, rendering it an attractive target for cancer therapy . Another target of this compound is UBA1 , which it enhances by facilitating ubiquitin trans-thioesterification to E2 ubiquitin-conjugating enzymes .

Mode of Action

This compound inhibits the activity of TrxR, leading to an increase in cellular oxidative stress and inducing apoptosis . It also inhibits phagocytosis and the release of antibodies and enzymes that play a role in cytotoxic reactions, suppressing the inflammatory response . Furthermore, this compound enhances UBA1 activity, facilitating ubiquitin charging to E2 and increasing the activities of several representative E3s .

Biochemical Pathways

This compound affects the thioredoxin system , a crucial component of the cellular antioxidant defense system . By inhibiting TrxR, this compound dysregulates the intracellular redox state, causing increased intracellular reactive oxygen species levels, and stimulates cellular demise . An alternate mechanism of action of this compound is to mimic proteasomal inhibition by blocking the ubiquitin–proteasome system (UPS), which is critically important in cancer cells to prevent cell death .

Pharmacokinetics

This compound is orally administered and only 20 to 30% of an orally administered dose of this compound is absorbed . It is highly bound to blood cells and plasma proteins . The terminal half-life of gold from this compound is 1.2-1.8 days in rat blood and plasma, and 19.5 days in dogs . Most of an absorbed dose of this compound is excreted in the urine .

Result of Action

This compound directly induces tumor death by modulating the cellular redox system in tumor cells . It also remodels the tumor immunosuppressive microenvironment by specifically inhibiting PKCι expression . Furthermore, this compound suppresses the immune response via the inhibition of antibody-dependent complement lysis and chemotaxis, or migration of monocytes in the bloodstream to phagocytose the arthritic cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of reactive oxygen species (ROS) in the cellular environment can enhance the pro-oxidative action of this compound . Additionally, the efficacy of this compound can be affected by the presence of other compounds in the environment, such as platinating agents and immune checkpoint inhibitors .

Safety and Hazards

Auranofin may cause serious side effects. Call your doctor at once if you have: pale skin, easy bruising, unusual bleeding (nosebleeds, bleeding gums), purple or red spots under your skin; unusual tiredness, feeling short of breath; severe skin rash or itching; sudden chest pain, wheezing, dry cough, feeling short of breath; severe or ongoing diarrhea, nausea, vomiting, or loss of appetite; black, bloody, or tarry stools; or kidney problems .

将来の方向性

Auranofin is currently enrolled in clinical trials for potential repurposing against cancer . It is also being considered as a potential treatment against COVID-19 .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Auranofin involves several steps starting from different starting materials. The overall strategy involves the synthesis of the gold complex followed by the reaction with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose. The final product is then deprotected to yield Auranofin.", "Starting Materials": [ "Gold(III) chloride trihydrate", "Sodium borohydride", "2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose", "Sodium hydroxide", "Chloroauric acid", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Gold(III) chloride trihydrate is reduced to gold(I) chloride using sodium borohydride in methanol.", "The gold(I) chloride is then reacted with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose in the presence of sodium hydroxide to form the gold-thiolate complex.", "The gold-thiolate complex is then treated with chloroauric acid and acetic anhydride to form Auranofin.", "The final product is then deprotected using hydrochloric acid and sodium bicarbonate to yield Auranofin." ] }

34031-32-8

分子式

C20H34AuO9PS

分子量

678.5 g/mol

IUPAC名

gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane

InChI

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1

InChIキー

AUJRCFUBUPVWSZ-XTZHGVARSA-M

異性体SMILES

CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]

SMILES

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]

正規SMILES

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]

外観

Solid powder

Color/Form

White crystalline powder

melting_point

110-111
112-115 °C

34031-32-8

物理的記述

Solid

ピクトグラム

Acute Toxic; Health Hazard

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

Auranofin powder darkens slightly when exposed to strong light and also to some extent when stored at a temperature of 60 °C or warmer;  the darkening indicates a small degree of chemical degradation, but the effect on biologic activity is not known.

溶解性

Insoluble in water
1.51e-01 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Auranofin;  SKF-39162;  SKF-D-39162;  SKF 39162;  SKF D 39162;  SKFD-39162;  SKFD39162;  Ridaura;  NSC 321521, Ridauragold thiol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auranofin
Reactant of Route 2
Reactant of Route 2
Auranofin
Reactant of Route 3
Reactant of Route 3
Auranofin
Reactant of Route 4
Reactant of Route 4
Auranofin
Reactant of Route 5
Reactant of Route 5
Auranofin
Reactant of Route 6
Reactant of Route 6
Auranofin
Customer
Q & A

Q1: What is the primary molecular target of auranofin?

A1: this compound primarily targets thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis. [, ]

Q2: How does this compound interact with thioredoxin reductase (TrxR)?

A2: this compound inhibits TrxR by binding to its active site, specifically the selenocysteine residue. This binding disrupts the enzyme's ability to reduce thioredoxin (Trx), leading to an accumulation of oxidized Trx and disruption of cellular redox balance. [, ]

Q3: What are the downstream consequences of thioredoxin reductase (TrxR) inhibition by this compound?

A3: Inhibition of TrxR by this compound leads to several downstream effects:

  • Increased oxidative stress: this compound decreases the reducing capacity of cells, increasing susceptibility to reactive oxygen species (ROS). []
  • Apoptosis: Elevated ROS levels can trigger apoptotic pathways in cancer cells, contributing to this compound's anticancer activity. [, , ]
  • Inhibition of NF-κB signaling: this compound can suppress the activation of the pro-inflammatory transcription factor NF-κB, contributing to its anti-inflammatory effects. [, ]
  • Disruption of thiol homeostasis: this compound can directly interact with cysteine thiols in proteins, forming S-Au-S bridges that mimic disulfide bonds. This interaction further disrupts cellular redox balance and protein function. []

Q4: Does this compound exert its effects solely through TrxR inhibition?

A4: While TrxR is a major target, research suggests this compound may also interact with other cellular targets. For example, it has been shown to induce VEGFR3 degradation via a lysosome-dependent pathway. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C20H34AuO9PS and a molecular weight of 678.57 g/mol. []

Q6: Are there different polymorphic forms of this compound?

A6: Research has identified polymorphic forms of this compound with varying melting points (e.g., 112–114°C, 118–120°C). These forms have identical molecular structures but differ in their crystal structures, as confirmed by X-ray diffraction. []

Q7: How does the recrystallization process influence this compound's properties?

A7: The rate of recrystallization, rather than the solvent used, primarily influences the morphology and melting point of this compound. Slow recrystallization tends to yield different polymorphic forms than rapid recrystallization. []

Q8: What challenges are associated with this compound's formulation and delivery?

A8: this compound exhibits low solubility in aqueous solutions, limiting its bioavailability and posing challenges for formulation development. []

Q9: What strategies can improve this compound's solubility and bioavailability?

A9: Nanoparticle-based delivery systems show promise in enhancing this compound's solubility and bioavailability. For instance, this compound-loaded chitosan nanoparticles demonstrated improved efficacy against triple-negative breast cancer compared to free this compound. []

Q10: How is this compound absorbed and distributed in the body?

A10: Following oral administration, only 15–33% of this compound is absorbed. It exhibits high protein binding in plasma, primarily to albumin. A significant fraction of absorbed gold is associated with red blood cells. [, ]

Q11: How is this compound metabolized and excreted?

A11: this compound is primarily excreted in feces (73–100%), with minimal urinary excretion. Its plasma half-life is relatively long, around 3 weeks. [, ]

Q12: How does the pharmacokinetic profile of this compound compare to injectable gold compounds?

A12: this compound results in lower blood and tissue gold levels compared to injectable gold compounds due to lower absorption and different distribution kinetics. It also exhibits a longer half-life. [, ]

Q13: Has this compound demonstrated efficacy in in vivo models of disease?

A13: Yes, this compound has shown efficacy in various in vivo models, including:

  • Cancer: this compound inhibited tumor growth in mouse models of breast cancer, colon cancer, and pancreatic cancer. [, , ]
  • Infections: this compound demonstrated efficacy against Toxoplasma gondii in a chicken embryo model. []
  • Inflammatory diseases: this compound reduced paw edema and other inflammatory responses in rodent models of arthritis. []

Q14: Are there any known long-term toxicity concerns with this compound?

A14: Long-term toxicity data on this compound is limited, as its use for rheumatoid arthritis has decreased with the availability of newer medications. Further research is needed to fully understand its long-term safety profile.

Q15: Have any resistance mechanisms to this compound been identified?

A15: While this compound demonstrates activity against some multidrug-resistant bacteria, resistance mechanisms have been reported. Further research is needed to fully elucidate these mechanisms and develop strategies to mitigate resistance development. []

Q16: Are there any alternatives or substitutes for this compound?

A16: Several gold(I) complexes and other TrxR inhibitors are being investigated as potential alternatives to this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。